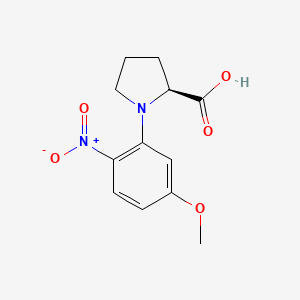
1-(5-Methoxy-2-nitrophenyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-2-nitrophenyl)-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxy group at the 5th position and a nitro group at the 2nd position on the phenyl ring, which is attached to the L-proline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-nitrophenyl)-L-proline typically involves the nitration of 5-methoxyphenyl compounds followed by coupling with L-proline. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids. The nitration reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methoxy-2-nitrophenyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzoic acid.
Reduction: Formation of 1-(5-methoxy-2-aminophenyl)-L-proline.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-2-nitrophenyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the proline moiety.
5-Methoxy-2-nitroaniline: Similar structure but with an amino group instead of the proline moiety.
5-Methoxy-2-nitrobenzoic acid: Similar aromatic structure but with a carboxylic acid group.
Uniqueness
1-(5-Methoxy-2-nitrophenyl)-L-proline is unique due to the presence of the L-proline moiety, which imparts distinct stereochemical and physicochemical properties. This uniqueness makes it a valuable compound for specific applications where the proline moiety plays a crucial role in the compound’s activity and interactions.
Propiedades
Número CAS |
479677-33-3 |
|---|---|
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(2S)-1-(5-methoxy-2-nitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O5/c1-19-8-4-5-9(14(17)18)11(7-8)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16)/t10-/m0/s1 |
Clave InChI |
YRIMYZGFWIXUPY-JTQLQIEISA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCC[C@H]2C(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


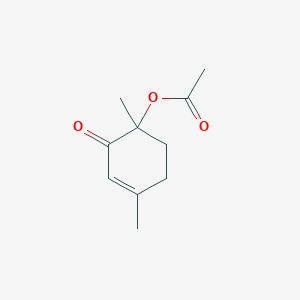
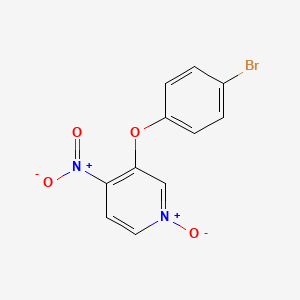
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
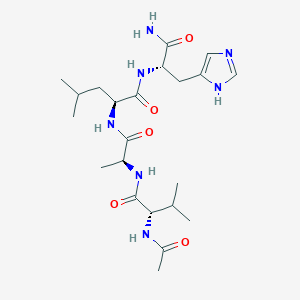
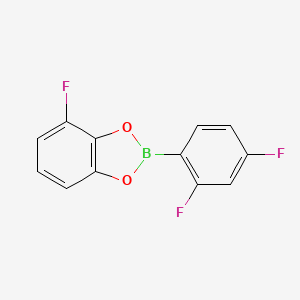
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
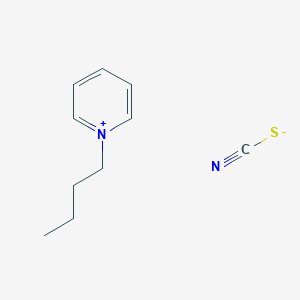
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
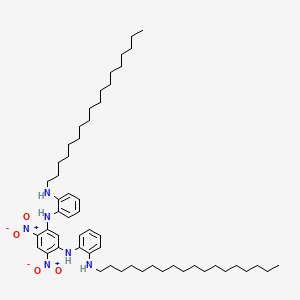
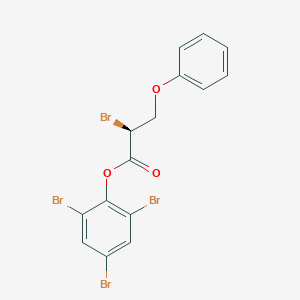
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
